(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid
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Overview
Description
(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative with a pyrrole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrrole with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The boronic acid group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include pyrrole oxides, amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Chemistry
In chemistry, (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors and other biologically active compounds .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid
- (5-cyano-1-methyl-1H-pyrrol-4-yl)boronic acid
Uniqueness
(5-cyano-1-methyl-1H-pyrrol-3-yl)boronic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C6H7BN2O2 |
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Molecular Weight |
149.95 g/mol |
IUPAC Name |
(5-cyano-1-methylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4,10-11H,1H3 |
InChI Key |
PCPBQSVFQHSPJI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=C1)C#N)C)(O)O |
Origin of Product |
United States |
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